molecular formula C51H64N4O13 B610480 Rifalazil CAS No. 129791-92-0

Rifalazil

Katalognummer: B610480
CAS-Nummer: 129791-92-0
Molekulargewicht: 941.1 g/mol
InChI-Schlüssel: IXSVOCGZBUJEPI-ROSHVKCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifalazil, also known as KRM-1648 and AMI-1648, is a derivative of the antibiotic rifamycin. It is a potent second-generation ansamycin that exhibits strong antibacterial properties by inhibiting the β-subunit of bacterial RNA polymerase. This compound has been investigated for its potential to treat various bacterial infections, including Chlamydia infection, Clostridium difficile associated diarrhea, and tuberculosis .

Wissenschaftliche Forschungsanwendungen

Rifalazil wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

    Chemie: this compound dient als Modellverbindung für die Untersuchung der Struktur-Wirkungs-Beziehung von Ansamycinen.

    Biologie: In der biologischen Forschung wird this compound verwendet, um die bakterielle RNA-Polymerase und ihre Hemmung zu untersuchen.

    Medizin: this compound wurde auf sein Potenzial zur Behandlung bakterieller Infektionen wie Tuberkulose, Chlamydieninfektionen und Clostridium difficile-assoziierten Durchfällen untersucht. .

    Industrie: In der pharmazeutischen Industrie wird this compound als Leitverbindung für die Entwicklung neuer Antibiotika eingesetzt.

5. Wirkmechanismus

This compound übt seine antibakteriellen Wirkungen aus, indem es die bakterielle RNA-Polymerase hemmt. Es zielt speziell auf die β-Untereinheit des Enzyms ab und blockiert den Transkriptionsprozess, wodurch die Synthese von RNA aus der DNA-Vorlage verhindert wird. Diese Hemmung führt zum Absterben der Bakterienzellen. Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, sind entscheidend für das Verständnis der Wirksamkeit der Verbindung und die Entwicklung neuer Antibiotika .

Ähnliche Verbindungen:

    Rifampicin: Ein Rifamycin der ersten Generation, das zur Behandlung von Tuberkulose und anderen bakteriellen Infektionen eingesetzt wird.

    Rifabutin: Wird hauptsächlich zur Behandlung von Infektionen mit Mycobacterium avium-Komplex eingesetzt.

    Rifapentin: Ein weiteres Rifamycin, das zur Behandlung von Tuberkulose eingesetzt wird.

    Rifaximin: Wird zur Behandlung von Reisedurchfall und hepatischer Enzephalopathie eingesetzt.

Vergleich: this compound zeichnet sich durch seine verstärkte antibakterielle Potenz und Spezifität aus. Im Gegensatz zu Rifampicin hat this compound eine längere Halbwertszeit, wodurch weniger häufige Dosierungen möglich sind. Es zeigt auch ein breiteres Wirkungsspektrum gegen verschiedene Bakterienstämme, was es zu einem vielseitigeren Antibiotikum macht. Darüber hinaus verringert die Fähigkeit von this compound, die bakterielle RNA-Polymerase mit hoher Spezifität zu hemmen, die Wahrscheinlichkeit, dass Resistenzen gegenüber anderen Rifamycinen entstehen .

Zusammenfassend lässt sich sagen, dass this compound ein vielversprechendes Antibiotikum mit signifikantem Potenzial zur Behandlung verschiedener bakterieller Infektionen darstellt. Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die Medikamentenentwicklung.

Wirkmechanismus

Target of Action

Rifalazil primarily targets the bacterial DNA-dependent RNA polymerase . This enzyme is crucial for bacterial survival as it is responsible for the transcription of DNA into RNA, a key process in protein synthesis .

Mode of Action

This compound inhibits the bacterial DNA-dependent RNA polymerase by blocking off the β-subunit in the enzyme . This action disrupts the transcription process, thereby inhibiting protein synthesis and leading to the death of bacterial cells .

Biochemical Pathways

By inhibiting the bacterial RNA polymerase, this compound disrupts the central dogma of molecular biology, which involves the transcription of DNA into RNA and the subsequent translation of RNA into proteins. This disruption affects all downstream biochemical pathways that rely on protein synthesis, leading to a broad-spectrum antimicrobial effect .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a biological half-life of approximately 8.7±2.7 hours . This relatively long half-life allows for less frequent dosing compared to other antibiotics . The solubility of this compound in water varies with ph, being very high (around 2000 mg/ml) at a ph of 2 and low (05 mg/mL) at a pH of 5 . This could impact its bioavailability and distribution in the body.

Result of Action

The potent antimycobacterial activity of this compound results in the death of bacterial cells . It has shown potential to treat infections caused by intracellular pathogens such as Chlamydia trachomatis and Chlamydia pneumoniae . It may also prove valuable in the treatment of gastric ulcer disease caused by Helicobacter pylori, and antibiotic-associated colitis, which results from toxin production following the growth of Clostridium difficile in the colon .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect its solubility and therefore its bioavailability . Additionally, food interactions and genetic variations among individuals can cause variations in the side effects and effectiveness of this compound .

Biochemische Analyse

Biochemical Properties

Rifalazil plays a crucial role in biochemical reactions by targeting bacterial RNA polymerase. It specifically inhibits the β-subunit of RNA polymerase, which is essential for the transcription process in bacteria . This inhibition prevents the synthesis of RNA, ultimately leading to the death of bacterial cells. This compound exhibits high potency against mycobacteria, gram-positive bacteria, and certain gram-negative bacteria . The compound’s minimum inhibitory concentration (MIC) values range from 0.00025 to 0.0025 μg/ml, indicating its effectiveness at very low concentrations .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA synthesis, which is critical for bacterial growth and replication . This inhibition disrupts cell signaling pathways and gene expression in bacteria, leading to cell death. Additionally, this compound has been shown to have a long half-life, allowing for more infrequent dosing compared to other antibiotics . This property enhances its effectiveness in treating bacterial infections.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the β-subunit of bacterial RNA polymerase . This binding prevents the enzyme from synthesizing RNA, thereby inhibiting bacterial transcription. The inhibition of RNA polymerase is a critical step in the antibacterial activity of this compound, as it directly interferes with the production of essential proteins required for bacterial survival . This mechanism of action makes this compound a potent antibacterial agent against a wide range of bacterial pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its antibacterial activity over extended periods . The development of resistant bacterial mutants can occur with prolonged exposure to the compound . This resistance is often due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase . Despite this, this compound has demonstrated long-term efficacy in reducing bacterial load in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant reductions in bacterial load . For example, in a mouse model of Helicobacter pylori colonization, this compound at a dose of 4.0 mg/kg BID (twice daily) for 7 days significantly reduced bacterial titers . At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain antibacterial activity and contribute to the overall efficacy of this compound. The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to have high intracellular concentrations, which enhance its effectiveness against intracellular pathogens such as Chlamydia trachomatis . This compound is also distributed to various tissues, including the lungs and spleen, where it exerts its antibacterial effects . The transport and distribution of this compound are facilitated by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with bacterial RNA polymerase . This localization is critical for its antibacterial activity, as it allows this compound to effectively inhibit RNA synthesis. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications play a role in directing this compound to its site of action within bacterial cells.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Rifalazil wird durch eine Reihe von chemischen Reaktionen synthetisiert, ausgehend von Rifamycin.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst eine großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird sorgfältig kontrolliert, um die Integrität der Verbindung zu erhalten und die Bildung von Verunreinigungen zu minimieren. Die Produktionsmethoden sind so konzipiert, dass sie für die kommerzielle Herstellung skalierbar und kostengünstig sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rifalazil unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre antibakteriellen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit verbesserter antibakterieller Aktivität. Diese Derivate werden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme getestet, um die potentesten Verbindungen zu identifizieren .

Vergleich Mit ähnlichen Verbindungen

    Rifampicin: A first-generation rifamycin used to treat tuberculosis and other bacterial infections.

    Rifabutin: Used primarily for treating Mycobacterium avium complex infections.

    Rifapentine: Another rifamycin used in the treatment of tuberculosis.

    Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.

Comparison: Rifalazil stands out due to its enhanced antibacterial potency and specificity. Unlike rifampicin, this compound has a longer half-life, allowing for less frequent dosing. It also exhibits a broader spectrum of activity against various bacterial strains, making it a more versatile antibiotic. Additionally, this compound’s ability to inhibit bacterial RNA polymerase with high specificity reduces the likelihood of developing resistance compared to other rifamycins .

Eigenschaften

Key on ui mechanism of action

The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase.

CAS-Nummer

129791-92-0

Molekularformel

C51H64N4O13

Molekulargewicht

941.1 g/mol

IUPAC-Name

[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1

InChI-Schlüssel

IXSVOCGZBUJEPI-ROSHVKCDSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Isomerische SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Kanonische SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Rifalazil;  ABI 1648;  ABI1648;  ABI -648;  Krm-1648;  Krm 1648;  Krm1648; 

Herkunft des Produkts

United States
Customer
Q & A

A: Rifalazil, similar to other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition prevents the initiation of RNA synthesis, ultimately leading to bacterial cell death. []

A: this compound exhibits a unique "protective effect" (PE), where pretreating mammalian cells with this compound confers resistance to subsequent Chlamydia infection. [] This prolonged PE, lasting 6-12 days, is attributed to the inhibition of chlamydial RNA polymerase and is significantly longer than other antibiotics like azithromycin or rifampin. []

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they describe it as a benzoxazinorifamycin. This classification suggests a core rifamycin structure with a distinct planar benzoxazine ring. [, , ]

A: The benzoxazine ring in this compound and other benzoxazinorifamycins imparts unique physical and chemical properties. [, ] These properties contribute to their exceptional activity against Chlamydia species, including strains resistant to other rifamycins like rifampin. []

A: Research on this compound analogs revealed that the presence of a 25-hydroxyl moiety instead of a 25-O-acetyl group generally enhances efficacy against rifamycin-resistant S. aureus. [] This finding highlights the impact of subtle structural modifications on overcoming resistance mechanisms.

A: A study on healthy volunteers revealed that a high-fat meal (60% calories from fat) significantly increases this compound systemic exposure (Cmax, AUC) compared to fasting or a standard breakfast (30% fat). [] This food effect underscores the importance of dietary considerations for this compound administration.

A: The primary metabolites of this compound in humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil. [, ] These metabolites are generated via microsomal enzymes, with 25-deacetylation primarily mediated by carboxylesterases and 32-hydroxylation by CYP3A4. []

A: this compound possesses a long half-life of approximately 60 hours, allowing for once-weekly dosing. [, ] This characteristic is advantageous compared to rifampin's shorter half-life (2-3 hours), which requires daily administration. []

A: this compound exhibits potent activity against M. tuberculosis, demonstrating a 30-fold greater potency than rifampin in vitro. [] This finding supports its potential as a therapeutic agent for tuberculosis.

A: this compound and other benzoxazinorifamycins demonstrated efficacy in a mouse model of C. pneumoniae lung infection. [] A single daily dose for 3 days at 1 or 3 mg/kg body weight effectively reduced bacterial load, highlighting its potential for treating chlamydial infections.

A: In a mouse model of Buruli ulcer caused by Mycobacterium ulcerans, oral this compound treatment (5 or 10 mg/kg for 15 weeks) significantly reduced footpad inflammation and bacterial load. [] Notably, no recurrence was observed after treatment cessation, suggesting its potential as a therapeutic option for this debilitating disease.

A: Research has identified specific mutations in the rpoB gene of C. trachomatis that confer resistance to rifampin and this compound. [, ] While resistance to rifampin can reach high levels (up to 512 µg/ml), this compound maintains activity against these mutants, with MICs remaining below 0.064 µg/ml. []

A: Unlike rifampin and some other rifamycins, this compound does not induce cytochrome P450 enzymes in rats or dogs. [] This characteristic minimizes the risk of drug-drug interactions, a significant concern with rifampin therapy. []

A: Clinical trials investigating this compound for tuberculosis and chlamydial infections consistently report good tolerability. [, , ] Transient decreases in neutrophil counts were observed in some patients, but these were generally asymptomatic and resolved without intervention. []

A: Unlike rifampin, this compound does not induce liver microsomal enzymes in animal models. [] This lack of induction is a significant advantage, minimizing the risk of drug-drug interactions, a common problem with rifampin.

A: this compound, with its long half-life and potent activity against M. tuberculosis, shows promise as a potential alternative to rifampin in tuberculosis treatment. [, , ] Its lack of cytochrome P450 induction further strengthens its position as a potential replacement for rifampin, offering a lower risk of drug-drug interactions. []

A: this compound represents a new generation of rifamycins with improved pharmacological properties, including a long half-life and potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis. [, , ] This advancement addresses limitations of earlier rifamycins, such as rifampin, and offers a promising avenue for treating tuberculosis and other bacterial infections.

A: The observation that this compound pretreatment can protect mammalian cells from subsequent Chlamydia infection opens avenues for investigating novel prophylactic strategies against intracellular pathogens. [] This finding highlights the potential of leveraging antibiotic mechanisms beyond their direct bactericidal effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.